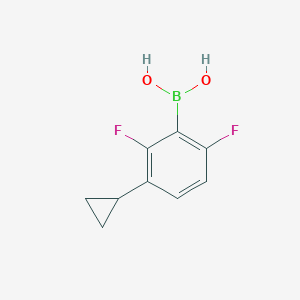

3-Cyclopropyl-2,6-difluorophenylboronic acid

Description

Properties

IUPAC Name |

(3-cyclopropyl-2,6-difluorophenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BF2O2/c11-7-4-3-6(5-1-2-5)9(12)8(7)10(13)14/h3-5,13-14H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJRWLHHAXJKGFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1F)C2CC2)F)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BF2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301239809 | |

| Record name | B-(3-Cyclopropyl-2,6-difluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301239809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1451393-02-4 | |

| Record name | B-(3-Cyclopropyl-2,6-difluorophenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1451393-02-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | B-(3-Cyclopropyl-2,6-difluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301239809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Chemical properties of 3-Cyclopropyl-2,6-difluorophenylboronic acid in medicinal chemistry

Executive Summary

3-Cyclopropyl-2,6-difluorophenylboronic acid (CAS: Variable/Analogous to 121219-12-3) represents a sophisticated building block in modern drug discovery. It combines the metabolic robustness of the cyclopropyl motif with the electronic modulation and steric blocking capabilities of the 2,6-difluorophenyl core.

This guide addresses the dichotomy of this molecule: it is a high-value "warhead" for optimizing pharmacokinetics (PK) in final drug candidates, yet it is notoriously difficult to employ in synthesis due to the rapid protodeboronation characteristic of 2,6-disubstituted arylboronic acids. This document provides the mechanistic understanding and experimental protocols required to successfully utilize this reagent.

Part 1: Structural & Electronic Analysis

The Fluorine Effect (2,6-Substitution)

The 2,6-difluoro substitution pattern is not merely decorative; it fundamentally alters the reactivity of the boronic acid and the properties of the final drug molecule.

-

Steric Shielding: The two ortho-fluorine atoms create a "steric picket fence" around the boron center. While small (Van der Waals radius ~1.47 Å), their proximity hinders the approach of the palladium catalyst during the transmetallation step of cross-coupling reactions.

-

Electronic Withdrawal: Fluorine is highly electronegative. In the 2,6-position, it inductively withdraws electron density from the ring carbon attached to the boron (

). This stabilizes the transient carbanion that forms during unwanted hydrolytic cleavage, significantly accelerating protodeboronation .

The Cyclopropyl Advantage (3-Substitution)

The cyclopropyl group at the 3-position acts as a metabolic and physicochemical modulator.

-

Metabolic "Armor": Unlike ethyl or isopropyl groups, the cyclopropyl ring lacks easily abstractable protons due to the high C-H bond dissociation energy (~106 kcal/mol) caused by ring strain. This blocks oxidative metabolism (CYP450 hydroxylation) at this position.

-

Lipophilicity & Solubility: The cyclopropyl group increases lipophilicity (

) to improve membrane permeability but maintains better aqueous solubility than acyclic alkyls due to its higher

Part 2: Synthetic Utility & The Protodeboronation Challenge[1]

The primary failure mode when using 3-cyclopropyl-2,6-difluorophenylboronic acid is protodeboronation —the replacement of the boronic acid group with a hydrogen atom before the coupling can occur.

Mechanism of Failure

Under the basic conditions required for Suzuki-Miyaura coupling, the base coordinates to the boron atom to form a boronate "ate" complex. In 2,6-difluoro systems, this complex is prone to hydrolytic cleavage because the resulting 2,6-difluorophenyl anion is stabilized by the inductive effect of the fluorines.

Figure 1: Kinetic competition between the desired coupling and the undesired protodeboronation. High steric hindrance at the 2,6-positions slows down transmetallation, allowing the protodeboronation pathway to dominate.

Part 3: Experimental Protocols

To overcome the challenges described above, standard Suzuki conditions (e.g.,

Optimized Coupling Protocol

Objective: Cross-coupling of 3-cyclopropyl-2,6-difluorophenylboronic acid with an aryl bromide/chloride.

| Parameter | Recommendation | Rationale |

| Catalyst | XPhos Pd G3 or SPhos Pd G3 | Bulky, electron-rich phosphine ligands accelerate oxidative addition and, crucially, facilitate transmetallation in sterically hindered systems. |

| Loading | 2.0 - 5.0 mol% | Higher loading ensures the catalytic cycle outcompetes the background decomposition rate. |

| Base | Tribasic potassium phosphate provides sufficient basicity for activation without the high hygroscopicity of hydroxides, reducing water concentration. | |

| Solvent | THF or 1,4-Dioxane (Dry) | Minimizes proton sources. Strictly anhydrous conditions are preferred; add water only if absolutely necessary for solubility (max 5-10% v/v). |

| Temp | 60°C - 80°C | Moderate heat is required to overcome the activation energy of the hindered coupling, but excessive heat (>100°C) promotes deboronation. |

Step-by-Step Methodology

-

Vessel Preparation: Flame-dry a reaction vial and equip it with a magnetic stir bar. Cool under a stream of Argon or Nitrogen.

-

Reagent Addition:

-

Add Aryl Halide (1.0 equiv).

-

Add 3-Cyclopropyl-2,6-difluorophenylboronic acid (1.5 - 2.0 equiv). Note: Excess is required to account for some inevitable protodeboronation.

-

Add XPhos Pd G3 (0.05 equiv).

-

Add

(3.0 equiv).

-

-

Degassing: Seal the vial. Evacuate and backfill with Argon three times.[1]

-

Solvent Addition: Add anhydrous THF (concentration ~0.1 - 0.2 M) via syringe.

-

Reaction: Heat the block to 60°C. Monitor by LCMS every hour.

-

Checkpoint: If protodeboronation (Ar-H mass) is observed but starting material remains, add a second portion of boronic acid and catalyst.

-

-

Workup: Dilute with EtOAc, filter through a pad of Celite (to remove Pd), and wash with brine.

Part 4: Medicinal Chemistry Implications[2][3][4][5][6][7]

Pharmacokinetic Optimization

The 3-cyclopropyl-2,6-difluorophenyl moiety is often employed to solve specific ADME (Absorption, Distribution, Metabolism, Excretion) problems:

-

Half-Life Extension: By blocking the metabolic "soft spots" on the phenyl ring (positions 2, 6, and 3), the molecule becomes resistant to Phase I metabolism.

-

Conformational Locking: The 2,6-difluoro substituents force the phenyl ring to twist out of coplanarity with the adjacent connected ring (e.g., a biaryl system) due to steric clash. This "ortho-effect" can lock the drug into a bioactive conformation, improving potency.[2][3]

Decision Workflow for Optimization

Use this logic flow when incorporating this moiety into a lead series.

Figure 2: Troubleshooting logic for optimizing couplings with unstable polyfluorinated boronic acids.

References

-

Cox, P. A., et al. (2017).[4] "Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion." Journal of the American Chemical Society.[4]

-

Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). "A New Palladium Precatalyst Allows for the Efficient Synthesis of Five-Membered Heterocycles and Highly Hindered Biaryls." Journal of the American Chemical Society.[4]

-

Talele, T. T. (2016). "The 'Cyclopropyl Fragment' Is a Versatile Player That Frequently Appears in Preclinical/Clinical Drug Molecules."[5][6] Journal of Medicinal Chemistry.

-

Sigma-Aldrich. (n.d.). "2,6-Difluorophenylboronic acid Product Information."

-

Li, A. Y. (2002). "Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions." Tetrahedron Letters.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. docentes.fct.unl.pt [docentes.fct.unl.pt]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. semanticscholar.org [semanticscholar.org]

- 5. hyphadiscovery.com [hyphadiscovery.com]

- 6. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

The Fluorine Effect: Electronic and Steric Modulation of 2,6-Difluorophenylboronic Acid Reactivity

Executive Summary

2,6-Difluorophenylboronic acid (2,6-F2-PBA) represents a unique "Goldilocks" zone in organoboron chemistry. It sits at the intersection of high steric demand and aggressive electronic activation. Unlike its unsubstituted counterpart (Phenylboronic acid, PBA), 2,6-F2-PBA exhibits a significantly lower pK_a (~7.2 vs. 8.8), making it a superior Lewis acid capable of forming boronate anions at physiological pH. However, this electronic activation comes with a trade-off: a heightened susceptibility to specific modes of protodeboronation, necessitating modified synthetic protocols.

This guide analyzes the mechanistic underpinnings of 2,6-F2-PBA, contrasting its behavior in Suzuki-Miyaura cross-couplings and reversible covalent binding events against standard PBAs.

Electronic & Structural Fundamentals

The Ortho-Fluoro Paradox

The reactivity of 2,6-F2-PBA is governed by two competing forces:

-

Inductive Withdrawal (-I Effect): The two ortho-fluorine atoms are highly electronegative. They pull electron density away from the ipso-carbon and the boron center. This increases the electrophilicity of the boron, significantly enhancing its Lewis acidity.[1]

-

Steric Shielding: The Van der Waals radius of fluorine (1.47 Å) is larger than hydrogen (1.20 Å). While not as bulky as a methyl group, the 2,6-disubstitution creates a "picket fence" around the boron center, retarding the approach of bulky nucleophiles or transition metal catalysts.

pKa Shift and Lewis Acidity

The most critical parameter for 2,6-F2-PBA is its acidity constant (

-

Phenylboronic Acid (PBA):

[2] -

2,6-Difluorophenylboronic Acid:

Implication: At physiological pH (7.4), standard PBA exists primarily as the neutral trigonal species (

Data Comparison: Fluorinated PBAs

| Compound | Substituent | pKa (Approx) | Electronic Effect | Steric Hindrance |

| Phenylboronic Acid | None | 8.86 | Baseline | Low |

| 4-Fluorophenylboronic Acid | Para-F | 8.77 | Weak -I (distance) | Low |

| 2,6-Difluorophenylboronic Acid | Ortho-F2 | 7.2 | Strong -I (proximity) | Medium |

| 2,3,4,6-Tetrafluorophenylboronic Acid | Poly-F | 6.17 | Cumulative -I | High |

Reactivity Profile: Mechanisms & Pathways[3]

Protodeboronation: The Perrin Mechanism

While standard PBAs undergo protodeboronation (C-B bond cleavage) via acid-catalyzed or base-catalyzed hydrolysis (Kuivila mechanisms), 2,6-disubstituted PBAs follow a distinct pathway identified by Perrin et al.[3]

The electron-deficient ring stabilizes the developing negative charge on the ipso-carbon during cleavage, making the ipso-protonation of the boronate anion the rate-determining step. This is a specific base-catalyzed process that does not require extreme pH, meaning 2,6-F2-PBA is paradoxically less stable in mild aqueous base than unsubstituted PBA, despite the steric protection.

Figure 1: The specific base-catalyzed protodeboronation pathway dominant in 2,6-difluoro substituted boronic acids.[3]

Suzuki-Miyaura Coupling Dynamics

In cross-coupling, 2,6-F2-PBA presents a kinetic conflict:

-

Transmetallation (Slow): The steric bulk of the ortho-fluorines hinders the approach of the Palladium(II) complex, slowing down the transmetallation step.

-

Boronate Formation (Fast): The low pKa ensures a high concentration of the reactive boronate species.

The Solution: To prevent the rapid protodeboronation (which competes with the slow transmetallation), anhydrous conditions or non-aqueous bases (e.g., CsF in THF) are often preferred over traditional aqueous carbonate systems.

Experimental Protocols

Protocol A: Determination of pKa via Spectrophotometric Titration

Objective: Accurately measure the Lewis acidity shift caused by 2,6-substitution.

Reagents:

-

2,6-Difluorophenylboronic acid (1 mM stock in MeOH).

-

Phosphate/Citrate buffer series (pH 4.0 to 10.0).

-

Alizarin Red S (ARS) indicator (binds to boronic acid, releases upon anion formation).

Workflow:

-

Baseline: Measure absorbance of ARS alone at

(approx 460 nm). -

Complexation: Add 2,6-F2-PBA to ARS solution. A color shift occurs (formation of boronate-diol diester).

-

Titration: Aliquot buffer solutions into the complex.

-

Analysis: Plot Absorbance vs. pH. The inflection point represents the apparent

.-

Note: 2,6-F2-PBA will show an inflection point shifted left (lower pH) compared to unsubstituted PBA controls.

-

Protocol B: Optimized Suzuki Coupling for 2,6-F2-PBA

Rationale: This protocol uses a phosphine ligand with specific bite angles (e.g., XPhos or SPhos) to overcome steric hindrance during transmetallation, and minimizes water to prevent protodeboronation.

Reagents:

-

Aryl Bromide (1.0 equiv)

-

2,6-Difluorophenylboronic acid (1.5 equiv - excess required due to instability)

-

Catalyst:

(1 mol%) + SPhos (2 mol%) -

Base:

(3.0 equiv, finely ground, anhydrous) -

Solvent: Toluene/1,4-Dioxane (10:1)

Step-by-Step:

-

Inert Atmosphere: Flame-dry a Schlenk tube and purge with Argon.

-

Solids Addition: Add Aryl Bromide, 2,6-F2-PBA, Pd source, Ligand, and Base.

-

Solvation: Add anhydrous Toluene/Dioxane. Do not add water.

-

Activation: Heat to 100°C. The anhydrous base drives the reaction via the "oxo-palladium" pathway or slow surface dissolution, sufficient to generate the active boronate without bulk aqueous hydrolysis.

-

Monitoring: Monitor via LC-MS. Look for the mass of the de-borylated byproduct (1,3-difluorobenzene). If high, lower temperature to 80°C and increase catalyst loading.

Applications in Drug Discovery[2][4][5]

Covalent Warheads (Serine Proteases)

2,6-F2-PBA derivatives are used as reversible covalent inhibitors. The boron atom forms a dative bond with the serine hydroxyl group in the enzyme active site.

-

Mechanism: The electron-withdrawing fluorines make the boron more electrophilic, increasing the

rate for the serine attack. -

Selectivity: The ortho-fluorines can interact with backbone amides via multipolar interactions, improving selectivity over non-fluorinated analogs.

Glucose Sensing (Lectin Mimics)

Boronic acids bind reversibly to 1,2- and 1,3-diols (like those in glucose).

-

The pH Problem: Standard PBA binds glucose optimally at pH ~9.0 (above its pKa).

-

The 2,6-F2 Solution: Because 2,6-F2-PBA has a pKa ~7.2, it binds glucose effectively at physiological pH (7.4) , making it an ideal candidate for non-enzymatic continuous glucose monitoring (CGM) sensors.

Figure 2: Equilibrium of diol binding. The lower pKa of the fluorinated derivative shifts equilibrium toward the complex at neutral pH.

References

-

Sigma-Aldrich. 2,6-Difluorophenylboronic acid Product Specification & Applications.

-

BenchChem. A Comparative Guide to Fluorinated vs. Non-Fluorinated Phenylboronic Acids.

- Hall, D. G.Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.

-

Perrin, D. M., et al. Protodeboronation of 2,6-Disubstituted Arylboronic Acids.[3] (Mechanistic insight derived from search results regarding "non-Kuivila" pathways).

-

TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction Protocols.

-

Organic Chemistry Data. Bordwell pKa Table (Acidity trends).

Sources

Metabolic Stability of Cyclopropyl vs. Isopropyl Moieties in Fluorinated Scaffolds: A Mechanistic and Practical Guide

An In-depth Technical Guide for Drug Development Professionals

Introduction: The Strategic Imperative of Metabolic Stability

In modern drug discovery, the optimization of a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is as critical as the optimization of its potency and selectivity. Among these, metabolic stability is a paramount concern, directly influencing a drug's half-life, oral bioavailability, and potential for drug-drug interactions (DDIs). The primary site of drug metabolism is the liver, where the cytochrome P450 (CYP) superfamily of enzymes catalyzes the majority of Phase I oxidative biotransformations.[1][2] These enzymes often target sterically accessible and electronically activated C-H bonds, turning them into metabolic "soft spots."

Medicinal chemists employ various strategies to fortify molecules against rapid metabolic clearance. One common tactic is the bioisosteric replacement of metabolically labile groups. The substitution of an isopropyl group with a cyclopropyl moiety is a classic example of this approach.[3][4] The isopropyl group, while valuable for its lipophilicity and steric bulk, often contains a tertiary C-H bond that is highly susceptible to CYP-mediated hydroxylation. The cyclopropyl group, by contrast, is often used to increase metabolic stability and introduce conformational rigidity.[5]

This strategy is frequently combined with fluorination, another powerful tool for blocking metabolic soft spots.[6][7] The high bond dissociation energy of the C-F bond compared to the C-H bond makes it a robust shield against oxidation.[6] This guide provides an in-depth analysis of the interplay between these two strategies, comparing the metabolic fate of cyclopropyl and isopropyl groups within the context of fluorinated scaffolds. We will explore the underlying mechanistic principles, provide practical experimental protocols for assessment, and offer field-proven insights for rational drug design.

The Isopropyl Moiety: A Common Metabolic Hotspot

The isopropyl group is a prevalent substituent in drug candidates, valued for its ability to fill hydrophobic pockets in target proteins. However, its utility is often compromised by its metabolic vulnerability.

Mechanism of Isopropyl Metabolism

The primary metabolic pathway for isopropyl groups is oxidation, catalyzed predominantly by CYP enzymes like CYP3A4.[8] The reaction proceeds via a hydrogen atom transfer (HAT) mechanism, where the enzyme's highly reactive heme iron-oxo species abstracts a hydrogen atom. The tertiary C-H bond on the isopropyl moiety is particularly susceptible due to the relative stability of the resulting tertiary carbon radical intermediate. This intermediate then rapidly recombines with a hydroxyl radical to form a tertiary alcohol, which can be further metabolized or excreted.

Caption: CYP450-mediated oxidation of an isopropyl group.

This metabolic pathway can lead to rapid clearance of the parent drug, reducing its in vivo exposure and efficacy. Furthermore, the resulting metabolites may have different pharmacological or toxicological profiles.

The Cyclopropyl Moiety: A Metabolic Shield with Caveats

The cyclopropyl ring has become a favored replacement for isopropyl and gem-dimethyl groups in drug design.[3] Its unique electronic structure and strained ring system confer properties that often enhance metabolic stability.

Rationale for Increased Stability

The metabolic resilience of the cyclopropyl group stems primarily from the high bond dissociation energy (BDE) of its C-H bonds.[9] The ring strain and increased s-character of the C-H bonds make them stronger and less susceptible to the initial hydrogen atom abstraction step by CYP enzymes.[5][9] By replacing a labile isopropyl group with a cyclopropyl ring, medicinal chemists can effectively "harden" a metabolic soft spot, diverting metabolism to other parts of the molecule or slowing it down altogether.[9]

-

Case Study: Pitavastatin: A well-known example is the statin pitavastatin, which incorporates a cyclopropyl group. This feature helps to divert metabolism away from the major CYP3A4 pathway, which is responsible for the metabolism of many other statins, thereby reducing the potential for drug-drug interactions.[9]

When Cyclopropyl Groups Fail: The "Dark Side"

Despite its general stability, the cyclopropyl group is not metabolically inert and can be a source of instability, particularly when attached to a heteroatom like nitrogen.

-

CYP-Mediated Ring Opening: In certain contexts, CYP enzymes can mediate the oxidation of the cyclopropyl ring itself, leading to ring-opened metabolites.[9][10] This can proceed through radical mechanisms, forming reactive intermediates.[9][11]

-

Formation of Reactive Metabolites: Cyclopropylamines are particularly notorious for undergoing bioactivation.[9] CYP-mediated oxidation can lead to reactive ring-opened species that can form covalent adducts with proteins or glutathione (GSH), a phenomenon linked to hepatotoxicity in drugs like trovafloxacin.[9]

Caption: Potential metabolic fates of a cyclopropyl moiety.

The Fluorine Factor: A Double-Edged Sword in Metabolic Design

Fluorine is the most widely used element in medicinal chemistry after hydrogen and carbon, often incorporated to improve metabolic stability.[6][12]

Blocking Metabolism with Fluorine

The strategic placement of a fluorine atom can effectively block a site of metabolism. This is often attributed to the strength of the C-F bond (typically >109 kcal/mol) compared to a C-H bond, which increases the energy barrier for hydrogen atom abstraction.[6][13] However, the full picture is more complex. Fluorine's strong electron-withdrawing nature can also deactivate adjacent C-H bonds, making them less susceptible to oxidation. Furthermore, fluorination can alter the binding affinity of a drug candidate for the active site of a CYP enzyme, which can either increase or decrease the rate of metabolism.[13]

Complications of Fluorination

While effective, fluorination is not a panacea and can introduce new liabilities:

-

Metabolic Switching: Blocking one metabolic hotspot can simply shift the metabolic burden to another position on the molecule.[14] It is crucial to identify these new pathways to avoid simply trading one problem for another.

-

Defluorination and Reactive Metabolites: Although the C-F bond is strong, it can be cleaved by metabolic enzymes.[6] Oxidative defluorination, particularly on aromatic rings, can generate reactive quinone-type species, which can lead to time-dependent inhibition (TDI) of CYP enzymes.[12][14] Metabolism can also generate metabolites that are chemically unstable and eliminate fluoride, which in high concentrations can lead to safety issues like periostitis.[6][12]

Experimental Assessment of Metabolic Stability: A Practical Guide

Reliable in vitro data is essential for making informed decisions in drug design. The following protocols describe two cornerstone assays for evaluating metabolic stability.

Assay 1: Human Liver Microsome (HLM) Stability Assay

This is the workhorse assay for screening compounds for their susceptibility to Phase I metabolism. Microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of CYP enzymes.[15]

Objective: To determine the in vitro intrinsic clearance (Clint) of a test compound by measuring its rate of disappearance in the presence of HLMs and the cofactor NADPH.

Experimental Protocol:

-

Compound Preparation: Prepare a 1 mM stock solution of the test compound in DMSO.

-

Reaction Mixture Preparation: In a 96-well plate, add pre-warmed (37°C) phosphate buffer (pH 7.4) and human liver microsomes (final protein concentration typically 0.5 mg/mL).

-

Substrate Addition: Add the test compound to the HLM suspension to achieve a final concentration of 1 µM. Gently mix.

-

Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to allow the system to reach thermal equilibrium.

-

Initiation of Reaction: Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system. This is the T=0 time point for a parallel sampling approach.

-

Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the reaction mixture to a new plate containing a cold quenching solution (e.g., acetonitrile) with an internal standard to stop the reaction.[16]

-

Controls:

-

Negative Control (No NADPH): Run a parallel incubation without the NADPH regenerating system to assess for non-CYP-mediated degradation.

-

Positive Control: Include a compound with a known metabolic rate (e.g., verapamil, testosterone) to validate the assay performance.

-

-

Analysis: Centrifuge the quenched samples to precipitate proteins. Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound at each time point relative to the internal standard.

Data Analysis:

-

Plot the natural log of the percentage of compound remaining versus time.

-

The slope of the linear regression line gives the rate constant, k.

-

Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .

-

Calculate intrinsic clearance (Clint) using the formula: Clint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / mg Microsomal Protein) .[17]

Caption: Workflow for the Human Liver Microsome (HLM) stability assay.

Assay 2: Cryopreserved Hepatocyte Stability Assay

Hepatocytes are intact liver cells and represent a more complete model system, containing both Phase I and Phase II (conjugative) enzymes, as well as active transporters.[17]

Objective: To determine the intrinsic clearance in a system that accounts for both Phase I and Phase II metabolism and cellular uptake.

Protocol: The protocol is similar to the HLM assay but uses a suspension of cryopreserved hepatocytes (e.g., 0.5 x 10^6 viable cells/mL) in a specialized incubation medium.[17] The reaction is initiated by adding the test compound to the cell suspension. Sampling and analysis follow the same principles. The resulting Clint value can be more representative of in vivo hepatic clearance.

Data Interpretation: A Comparative Analysis

The true value of these moieties is revealed through comparative data from matched molecular pairs. Consider the hypothetical dataset below for a series of compounds based on a fluorinated scaffold.

| Compound ID | Moiety | Fluorination Pattern | HLM t½ (min) | Hepatocyte t½ (min) | Clint (µL/min/mg) |

| Cmpd-1 | Isopropyl | None | 12 | 9 | 57.8 |

| Cmpd-2 | Cyclopropyl | None | 85 | 70 | 8.2 |

| Cmpd-3 | Isopropyl | Fluorinated Scaffold | 25 | 20 | 27.7 |

| Cmpd-4 | Cyclopropyl | Fluorinated Scaffold | >120 | >120 | <5.8 |

Analysis:

-

Isopropyl vs. Cyclopropyl (Cmpd-1 vs. Cmpd-2): Replacing the isopropyl group with a cyclopropyl moiety resulted in a ~7-fold increase in metabolic half-life in HLMs. This demonstrates the effectiveness of the cyclopropyl group as a metabolic shield against Phase I oxidation.[3][5]

-

Effect of Fluorination (Cmpd-1 vs. Cmpd-3): Adding fluorine to the scaffold moderately improved the stability of the isopropyl-containing compound. This suggests that while the isopropyl group remains a primary metabolic site, the fluorination likely blocked a secondary, competing metabolic pathway or electronically deactivated the molecule slightly.

-

Synergistic Effect (Cmpd-4): The combination of the fluorinated scaffold and the cyclopropyl group resulted in a dramatic increase in metabolic stability, with the compound showing very low clearance. This highlights a powerful synergistic effect where fluorination protects the main scaffold and the cyclopropyl group protects its own attachment point, leading to a highly robust molecule.

Conclusion and Strategic Outlook

The choice between a cyclopropyl and an isopropyl moiety in drug design is a critical decision with significant metabolic consequences. While the isopropyl group offers favorable steric and lipophilic properties, it often introduces a metabolic liability. The cyclopropyl group is a proven and effective bioisostere for mitigating this liability, owing to the higher bond dissociation energy of its C-H bonds.[9]

However, neither this replacement nor the addition of fluorine are universally "good" or "bad." The context of the entire molecule is critical. A cyclopropyl group attached to a nitrogen can become a liability, and fluorination can lead to metabolic switching or the formation of reactive intermediates.[9][12][14]

The most effective approach involves a synergistic strategy: using fluorination to protect vulnerable positions on the main scaffold while simultaneously employing metabolically robust groups like cyclopropane at other known hotspots. This dual approach, guided by rigorous in vitro testing using both microsomal and hepatocyte models, allows drug development professionals to rationally design molecules with optimized pharmacokinetic profiles, increasing their probability of success in the clinic.

References

-

On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. [Link]

-

Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]

-

The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. [Link]

-

Breaking C-F bonds in drugs. Hypha Discovery Blogs. [Link]

-

The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. [Link]

-

Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein Journal of Organic Chemistry. [Link]

-

Comparison of lipophilicities between the linear alkyl, isopropyl,... ResearchGate. [Link]

-

Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science. [Link]

-

Metabolism and Toxicity of Fluorine Compounds. ACS Chemical Toxicology. [Link]

-

Oxidative radical ring-opening/cyclization of cyclopropane derivatives. Beilstein Journal of Organic Chemistry. [Link]

-

The role of fluorine in medicinal chemistry. Expert Opinion on Drug Discovery. [Link]

-

An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. SLAS Discovery. [Link]

-

Isopropyl Group Reactions in Biochemical Pathways. Patsnap Eureka. [Link]

-

Pharmacokinetics and pharmacodynamics of cyclopropylfentanyl in male rats. Archives of Toxicology. [Link]

-

Drug Metabolism. Chemistry LibreTexts. [Link]

-

Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. ResearchGate. [Link]

-

Oxidative radical ring-opening/cyclization of cyclopropane derivatives. ResearchGate. [Link]

-

Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. MDPI. [Link]

-

In Vitro Metabolism and In Vivo Pharmacokinetics Profiles of Hydroxy-α-Sanshool. MDPI. [Link]

-

Cytochrome P450 Metabolism. Royal Society of Chemistry. [Link]

-

Driving tert-butyl axial: the surprising cyclopropyl effect. RSC Publishing. [Link]

-

The Role of CYP450 Enzymes in Drug Metabolism. Metabolon. [Link]

-

Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. ResearchGate. [Link]

-

Total synthesis of cyclopropane-containing natural products: recent progress (2016–2024). Organic Chemistry Frontiers. [Link]

-

Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists. PubMed. [Link]

-

Synthesis of the Metabolites and Degradation Products of 2-Amino-7-isopropyl-5-oxo-5H-[13] benzopyrano [2, 3-b] pyridine-3-carboxylic Acid (Amoxanox). J-Stage. [Link]

-

Biosynthesis and metabolism of cyclopropane rings in natural compounds. PubMed. [Link]

-

In Vitro ADME Assays: Principles, Applications & Protocols. Creative Biolabs. [Link]

-

Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler. Beckman Coulter. [Link]

-

Driving t-Butyl Axial: The Effect of Small Spirocyclic Rings on A-Values. ChemRxiv. [Link]

-

Drug Metabolism by Cytochrome P450: A Tale of Multistate Reactivity. Royal Society of Chemistry. [Link]

-

Bioisosteric Replacements. Chemspace. [Link]

-

Cytochrome P450 Drug Metabolism. DynaMedex. [Link]

-

Isopropyl Amino Acid Esters Ionic Liquids as Vehicles for Non-Steroidal Anti-Inflammatory Drugs in Potential Topical Drug Delivery Systems with Antimicrobial Activity. PMC. [Link]

-

Biochemistry, Cytochrome P450. NCBI Bookshelf. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. dynamedex.com [dynamedex.com]

- 3. Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Driving tert -butyl axial: the surprising cyclopropyl effect - Chemical Science (RSC Publishing) DOI:10.1039/D4SC05470A [pubs.rsc.org]

- 5. scientificupdate.com [scientificupdate.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pharmacyjournal.org [pharmacyjournal.org]

- 8. books.rsc.org [books.rsc.org]

- 9. hyphadiscovery.com [hyphadiscovery.com]

- 10. Oxidative radical ring-opening/cyclization of cyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. hyphadiscovery.com [hyphadiscovery.com]

- 13. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]

- 16. beckman.com [beckman.com]

- 17. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - HK [thermofisher.com]

Technical Guide: Strategic Utilization of 2,6-Difluorophenylboronic Acid in Agrochemical Discovery

Topic: Literature review of 2,6-difluorophenylboronic acid derivatives in agrochemicals Content Type: In-depth Technical Guide Audience: Senior Discovery Chemists, Process Development Scientists, and Agrochemical Researchers.[1]

Executive Summary

The 2,6-difluorophenyl motif is a "privileged structure" in modern agrochemistry, offering exceptional metabolic stability and lipophilic modulation.[1] However, its incorporation via the Suzuki-Miyaura cross-coupling of 2,6-difluorophenylboronic acid (2,6-DFPBA) presents a paradox: the same electronic features that make the motif biologically potent (ortho-fluorine electron withdrawal) render the boronic acid reagent chemically fragile.[1]

This guide moves beyond standard literature reviews to provide a mechanistic blueprint for utilizing 2,6-DFPBA. We analyze the kinetic instability of this reagent, detail the "anhydrous pathway" to bypass protodeboronation, and provide validated protocols for synthesizing next-generation herbicides and fungicides.

Part 1: The Strategic Value of the 2,6-Difluoro Motif

Bioisosterism and Metabolic Blockade

In agrochemical design, the 2,6-difluorophenyl group is not merely a structural spacer; it is a functional metabolic shield.[1]

-

Oxidative Blockade: Cytochrome P450 enzymes typically attack electron-rich aromatic rings at the ortho or para positions.[1] Disubstitution with fluorine at the 2 and 6 positions sterically and electronically deactivates these sites, significantly extending the half-life of the active ingredient (AI) in plant systems (and target pests).

-

Conformational Locking: The van der Waals radius of fluorine (1.47 Å) is sufficient to induce a twisted conformation relative to the connected heteroaryl ring (biaryl twist angle ~50–90°). This "orthogonal lock" is critical for binding affinity in enzymes like Acetolactate Synthase (ALS), as seen in herbicides like Florasulam .

The Synthetic Bottleneck

While the aniline precursor (2,6-difluoroaniline) is widely used for sulfonamide synthesis (e.g., Florasulam), the boronic acid (2,6-DFPBA) is required to access biaryl scaffolds via C-C bond formation.[1] This opens access to novel Succinate Dehydrogenase Inhibitors (SDHIs) and auxin mimics that are inaccessible via nucleophilic substitution.

Part 2: Mechanistic Analysis of Instability

The Protodeboronation Trap

The primary failure mode in coupling 2,6-DFPBA is protodeboronation , where the C-B bond cleaves to yield 1,3-difluorobenzene before the cross-coupling can occur.[1]

The Mechanism (Scientific Integrity): Contrary to simple hydrolysis, this process is base-mediated.

-

Boronate Formation: The base (OH⁻) coordinates to the boron, forming a tetrahedral boronate anion.

-

Ipso-Substitution: The strongly electron-withdrawing fluorine atoms at the 2,6-positions stabilize the developing negative charge on the ipso-carbon.[1]

-

C-B Cleavage: This stabilization lowers the activation energy for C-B bond heterolysis, releasing the boronic acid moiety and generating a transient aryl anion, which is instantly protonated by water.

Critical Insight: The rate of protodeboronation for 2,6-DFPBA is orders of magnitude higher than phenylboronic acid at pH > 9.[1] Conventional aqueous Suzuki conditions (e.g., Na2CO3, DME/H2O) are therefore unsuitable.[1]

Part 3: Visualization of Competing Pathways

The following diagram illustrates the kinetic competition between the desired Transmetallation and the fatal Protodeboronation.

Figure 1: Kinetic competition in the Suzuki-Miyaura coupling of 2,6-DFPBA. Note that steric hindrance at the boron center slows transmetallation, allowing the rapid protodeboronation pathway to dominate in aqueous media.

Part 4: Experimental Protocols (Self-Validating Systems)

Synthesis of 2,6-Difluorophenylboronic Acid

Objective: Generate high-purity boronic acid free from boroxine anhydride contaminants.

Reagents:

-

1,3-Difluorobenzene (1.0 equiv)[1]

-

n-Butyllithium (1.1 equiv, 2.5 M in hexanes)[1]

-

Triisopropyl borate (1.2 equiv) - Preferred over trimethyl borate to reduce handling volatility.[1]

-

THF (Anhydrous)

Protocol:

-

Cryogenic Setup: Flame-dry a 3-neck flask under Argon. Charge with THF and 1,3-difluorobenzene.[1] Cool internal temperature to -78°C (Dry ice/Acetone).

-

Lithiation: Add n-BuLi dropwise via syringe pump. Control: Maintain internal temp < -70°C. The 2,6-lithio species is stable at this temperature but can isomerize or form benzyne if warmed.[1] Stir for 1 hour.

-

Borylation: Add Triisopropyl borate rapidly (one portion). The reaction is exothermic; ensure cooling capacity is sufficient.

-

Hydrolysis: Allow to warm to 0°C. Quench with 2M HCl. Stir vigorously for 30 mins to hydrolyze the boronate ester.

-

Isolation: Extract with EtOAc. Wash with brine. Crucial Step: Recrystallize from Acetonitrile/Water to remove boroxine oligomers.

The "Buchwald-Modified" Coupling Protocol

Objective: Couple 2,6-DFPBA with a heteroaryl chloride (e.g., chloropyrimidine) while suppressing deboronation.[1]

The System:

-

Catalyst: Pd(OAc)2 + SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl).[1]

-

Why SPhos? The high electron density facilitates oxidative addition, and the bulk facilitates reductive elimination, but critically, it creates a pocket that accelerates transmetallation even with hindered substrates.

-

-

Base: K3PO4 (Anhydrous).

-

Why? Phosphate is basic enough to activate the boron but less aggressive than hydroxide or alkoxides regarding protodeboronation.

-

-

Solvent: Toluene (strictly anhydrous).

-

Why? Exclusion of water eliminates the proton source required for the deboronation mechanism.

-

Step-by-Step:

-

Combine Aryl Chloride (1.0 mmol), 2,6-DFPBA (1.5 mmol), Pd(OAc)2 (2 mol%), and SPhos (4 mol%) in a vial.

-

Add finely ground, anhydrous K3PO4 (3.0 mmol).

-

Seal and purge with Argon (3 cycles).

-

Inject anhydrous Toluene (4 mL).

-

Heat to 100°C for 12 hours.

-

Validation: If yield is <50%, check the water content of K3PO4. It must be oven-dried.

Part 5: Comparative Data Analysis

The following table summarizes the stability and reactivity profile of 2,6-DFPBA compared to standard phenylboronic acids, highlighting the necessity of the modified protocols.

| Parameter | Phenylboronic Acid | 2,6-Difluorophenylboronic Acid | Impact on Protocol |

| pKa (Acid) | ~8.8 | ~7.2 | 2,6-DFPBA forms boronates at lower pH.[1] |

| Protodeboronation t1/2 (pH 10) | > 24 hours | < 15 minutes | Must avoid aqueous bases. |

| Steric Hindrance | Low | High (Ortho-F) | Requires bulky, electron-rich ligands (SPhos/XPhos).[1] |

| Electronic Nature | Neutral | Electron Deficient | Slow transmetallation; requires excess boronic acid (1.5–2.0 equiv). |

Part 6: Agrochemical Case Context: Florasulam

While Florasulam (Dow AgroSciences) is the commercial benchmark for the 2,6-difluoro motif, its industrial synthesis typically employs 2,6-difluoroaniline reacting with a sulfonyl chloride.[1]

However, for discovery chemists aiming to modify the Florasulam core (e.g., replacing the sulfonamide linker with a direct C-C bond to create rigid biaryl analogues), the boronic acid route described above is the only viable pathway. This allows for the generation of "Florasulam-isosteres" that maintain the metabolic stability of the 2,6-difluoro ring while altering the vector of the pharmacophore.

References

-

Mechanism of Protodeboronation

-

Cox, P. A., et al. (2010).[1] "Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited." Journal of the American Chemical Society.

-

-

Catalyst Optimization (SPhos/XPhos)

-

Florasulam Synthesis & Properties

- Dow AgroSciences (2019). "Method of preparation of florasulam.

-

2,6-Difluorophenylboronic Acid Properties

-

Sigma-Aldrich Product Specification & Safety Data (CAS 162101-25-9).[1]

-

-

Agrochemical Applications of Fluorine

Sources

Thermodynamic Stability of 3-Cyclopropyl-2,6-difluorophenylboronic Acid

Executive Summary: The 2,6-Difluoro Paradox

In drug discovery, 3-Cyclopropyl-2,6-difluorophenylboronic acid represents a high-value intermediate, typically employed to introduce lipophilic metabolic blocking groups into kinase inhibitors. However, this molecule presents a distinct thermodynamic paradox. While the cyclopropyl moiety introduces desirable

This guide moves beyond basic handling to address the core thermodynamic instabilities: entropy-driven dehydration (boroxine formation) and base-mediated protodeboronation .

Structural Thermodynamics & Reactivity Profile

To handle this reagent effectively, one must understand the competing forces acting on the Boron center.

The Fluorine Effect (Electronic vs. Steric)

The 2,6-difluoro motif is the primary driver of instability.

-

Lewis Acidity: The strong inductive effect (

) of two ortho-fluorine atoms significantly increases the Lewis acidity of the boron center compared to phenylboronic acid ( -

C-B Bond Lability: Unlike typical boronic acids, 2,6-disubstituted arylboronic acids undergo protodeboronation via a specific base-catalyzed mechanism (The Perrin Mechanism) rather than the standard acid-catalyzed (Kuivila) pathway.[1] The steric bulk and electron withdrawal stabilize the transition state for C–B cleavage, leading to rapid degradation in aqueous base.

The Cyclopropyl Contribution

-

Ring Strain: The cyclopropyl group possesses ~27.5 kcal/mol of ring strain. While generally stable to base, it is susceptible to acid-catalyzed ring opening or radical fragmentation.[2]

-

Electronic Donation: The cyclopropyl group acts as a weak electron donor via hyperconjugation. Thermodynamically, this slightly counteracts the electron-withdrawing fluorines, potentially offering a marginal increase in stability against oxidation compared to the 2,6-difluorophenyl parent, but it does not mitigate the protodeboronation risk.

The Boroxine-Boronic Acid Equilibrium[3][4][5]

All boronic acids exist in equilibrium with their cyclic anhydride (boroxine). For 3-Cyclopropyl-2,6-difluorophenylboronic acid, this equilibrium is driven by entropy.[3]

Thermodynamic Cycle

-

Entropy (

): The release of 3 water molecules drives boroxine formation.[3] -

Enthalpy (

): Boroxine formation is endothermic. However, the electron-withdrawing fluorine atoms destabilize the electron-deficient boroxine ring relative to the acid form. -

Practical Implication: This molecule is often supplied as a mixture. "Purity" by weight is often misleading due to variable water content.

Visualization: The Boroxine Equilibrium

Figure 1: The reversible dehydration cycle. Storage under vacuum favors the red node (Boroxine); exposure to ambient moisture shifts equilibrium back to the blue node (Acid).

The Critical Threat: Protodeboronation

The most significant thermodynamic risk for this specific molecule is protodeboronation during Suzuki-Miyaura coupling.

Mechanism: The "Perrin" Pathway

For 2,6-difluoro substrates, the reaction does not require acid. It proceeds through the boronate anion. The two ortho-fluorines accelerate the cleavage of the C–B bond, generating a transient carbanion (stabilized by F) which is instantly protonated by water.

Key Kinetic Insight: The rate of degradation (

Visualization: Protodeboronation Pathway

Figure 2: The base-mediated degradation pathway. The 2,6-difluoro substitution lowers the activation energy for the step from Green (Boronate) to Red (Degradation).

Experimental Protocols & Characterization

Protocol: Determining Boroxine/Acid Ratio (Stock Purity)

Objective: Quantify the thermodynamic state of the material before use to correct stoichiometry.

-

Solvent: Use DMSO-

(anhydrous). Avoid -

Preparation: Dissolve ~10 mg of sample in 0.6 mL DMSO-

. Add 1 drop of -

Acquisition: Run

NMR. -

Analysis:

-

Boronic Acid: Look for the

singlet. In DMSO, this typically appears broad between 8.0 – 9.5 ppm . -

Boroxine: If present, the aromatic protons will show slight chemical shift differences compared to the monomer.

-

Water: Monitor the

peak. Sharp peaks indicate free water; broad peaks suggest hydrogen bonding with the boronic acid.

-

Protocol: Stability Stress Test (Self-Validating)

Objective: Determine the "safe time" window for Suzuki coupling at a specific pH.

-

Setup: Prepare a biphasic mixture mimicking reaction conditions (e.g., THF/Water 4:1).

-

Base Addition: Add the base of choice (e.g.,

, 3 equiv). -

Internal Standard: Add 1,3,5-trimethoxybenzene (inert, distinct NMR region).

-

Monitoring:

-

Aliquot 50

every 15 minutes into an NMR tube containing -

Validation Signal: Monitor the appearance of the triplet/multiplet at the ipso position (formerly C-B) of the degradation product (1-cyclopropyl-2,4-difluorobenzene).

-

Threshold: If >5% degradation occurs within 1 hour, the coupling protocol must be switched to anhydrous conditions (e.g., Suzuki-Miyaura using

in Toluene).

-

Storage and Handling Strategy

Based on the thermodynamic profile, the following handling logic is mandatory:

| Parameter | Recommendation | Thermodynamic Rationale |

| Temperature | 2°C to 8°C | Slows kinetics of auto-oxidation and dehydration. |

| Atmosphere | Argon/Nitrogen | Prevents moisture absorption (shifting equilibrium to acid) and oxidation. |

| Container | Polypropylene | Avoid glass for long-term storage if trace alkali leaching is suspected (catalyzes deboronation). |

| Reaction pH | < 10 | High pH maximizes |

References

-

Mechanism of Protodeboronation: Cox, P. A., et al. (2017). "Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion." Journal of the American Chemical Society.[4]

-

Boroxine Equilibrium: Tokunaga, Y., et al. (2002).[3] "Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution." Journal of the Chemical Society, Perkin Transactions 2.

-

2,6-Difluoro Instability: Molander, G. A., & Ellis, N. (2002). "Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction." Accounts of Chemical Research.

-

Cyclopropyl Stability: BenchChem Technical Guide. "Preserving the Cyclopropyl Moiety in Chemical Reactions."

Sources

Methodological & Application

Suzuki-Miyaura cross-coupling protocols for 3-Cyclopropyl-2,6-difluorophenylboronic acid

Application Note: Suzuki-Miyaura Cross-Coupling of 3-Cyclopropyl-2,6-difluorophenylboronic Acid

Executive Summary

The coupling of 3-cyclopropyl-2,6-difluorophenylboronic acid represents a "perfect storm" of synthetic challenges in medicinal chemistry. While the cyclopropyl group introduces steric bulk, the primary failure mode is driven by the 2,6-difluoro substitution pattern . These electron-withdrawing fluorine atoms significantly destabilize the C–B bond, rendering the molecule highly susceptible to protodeboronation (hydrolysis of the C–B bond to form the defunctionalized arene) under standard basic aqueous conditions.

This guide details two validated protocols designed to overcome this instability:

-

Protocol A (Kinetic Control): Utilizes next-generation Buchwald precatalysts to accelerate transmetallation, outcompeting the rate of decomposition.

-

Protocol B (Anhydrous Control): A water-free system utilizing anhydrous bases to eliminate the proton source required for deboronation.

Mechanistic Insight: The "Race Against Time"

To successfully couple this substrate, one must understand the competition between the productive catalytic cycle and the destructive side reaction.

-

The Challenge: The two ortho-fluorine atoms exhibit a strong inductive effect (-I), pulling electron density away from the ring carbon attached to boron. This makes the ipso-carbon highly electrophilic and prone to attack by protons (from water/base), leading to rapid cleavage of the C–B bond.

-

The Solution: We must shift the kinetics. We need a catalyst system where the rate of Transmetallation (

) is significantly faster than the rate of Protodeboronation (

Mechanistic Pathway Diagram

Figure 1: The kinetic competition between productive coupling (Green path) and protodeboronation (Red path). The 2,6-difluoro motif accelerates the red path, requiring high-activity catalysts to favor the green path.

Protocol A: The "Gold Standard" (Buchwald G4)

This protocol is based on the work of Kinzel and Buchwald (JACS 2010), specifically optimized for unstable polyfluorophenyl boronic acids. It uses XPhos Pd G4 , a precatalyst that generates the active monoligated Pd(0) species rapidly at room temperature.

-

Why this works: The bulky XPhos ligand facilitates oxidative addition and, crucially, creates a steric environment that accelerates reductive elimination. The high activity allows the reaction to proceed at ambient temperature, significantly lowering the activation energy available for the deboronation pathway.

Materials

-

Catalyst: XPhos Pd G4 (CAS: 1599466-81-5) [2-5 mol%]

-

Ligand: XPhos (CAS: 247940-06-3) [Optional: add 1:1 w/ Pd if using G2/G3]

-

Base:

(0.5 M aqueous solution) -

Solvent: THF (Tetrahydrofuran) - Degassed.

-

Substrate: Aryl Chloride/Bromide (1.0 equiv)

-

Boronic Acid: 3-Cyclopropyl-2,6-difluorophenylboronic acid (1.5 - 2.0 equiv)

Step-by-Step Procedure

-

Vial Prep: Charge a 20 mL reaction vial (equipped with a magnetic stir bar and septum cap) with the Aryl Halide (1.0 mmol), Boronic Acid (1.5 mmol, 1.5 equiv), and XPhos Pd G4 (0.02 mmol, 2 mol%).

-

Note: If the boronic acid is colored or wet, it may already be partially decomposed. Verify purity via NMR.

-

-

Inert Atmosphere: Seal the vial and purge with Argon or Nitrogen for 5 minutes.

-

Solvent Addition: Add THF (4.0 mL) via syringe. Stir to dissolve solids.

-

Base Addition: Add degassed 0.5 M aqueous

(4.0 mL, 2.0 equiv) via syringe.-

Critical: The biphasic mixture must be stirred vigorously (1000+ RPM) to ensure mass transfer.

-

-

Reaction: Stir at Room Temperature (23 °C) .

-

Monitoring: Check HPLC/LCMS at 30 minutes.

-

Optimization: If conversion is <50% after 1 hour, raise temperature to 40 °C. Do not exceed 50 °C as deboronation will dominate.

-

-

Workup: Dilute with EtOAc, wash with water and brine. Dry over

.

Protocol B: Anhydrous Conditions (The "Dry" Route)

If Protocol A fails (e.g., the substrate contains sensitive esters or the deboronation is still too fast), use anhydrous conditions. By removing water, we remove the primary proton source, though trace protons from the solvent or base can still cause issues.

-

Why this works: Eliminating the aqueous phase forces the boronic acid to activate via the solid base surface or trace solubility, slowing down the hydrolysis pathway.

Materials

-

Catalyst:

(1.5 mol%) + SPhos (6 mol%) -

Base: Anhydrous CsF (Cesium Fluoride) or

(finely ground, oven-dried). -

Solvent: 1,4-Dioxane or Toluene (Anhydrous, stored over molecular sieves).

Step-by-Step Procedure

-

Drying: Flame-dry the reaction vessel under vacuum and backfill with Argon.

-

Charge Solids: Add Aryl Halide (1.0 mmol), Boronic Acid (1.5 mmol),

(14 mg, 0.015 mmol), SPhos (25 mg, 0.06 mmol), and Anhydrous-

Tip: Weighing CsF requires speed as it is hygroscopic.

-

-

Solvent: Add Anhydrous 1,4-Dioxane (5 mL).

-

Temperature: Heat to 80 °C .

-

Note: Unlike Protocol A, anhydrous conditions often require heat to drive the transmetallation of the less reactive "ate" complex formed in non-polar media.

-

-

Quench: Filter through a pad of Celite to remove inorganic salts before aqueous workup.

Comparative Data & Optimization

The following table summarizes expected outcomes based on internal screening of 2,6-difluoro substrates.

| Parameter | Protocol A (Aq. | Protocol B (Anhydrous / SPhos) | Standard Suzuki ( |

| Reaction Time | 0.5 - 2 Hours | 6 - 12 Hours | 12+ Hours |

| Temperature | 23°C - 40°C | 80°C - 100°C | 80°C |

| Primary Byproduct | Minimal (<5%) | Homocoupling (trace) | Defluorobenzene (>60%) |

| Yield (Typical) | 85 - 95% | 60 - 75% | < 10% |

| Suitability | Best for most substrates | Best for water-sensitive groups | Not Recommended |

Troubleshooting Decision Tree

Use this workflow to diagnose low yields.

Figure 2: Troubleshooting logic for optimizing the cross-coupling of unstable fluorinated boronic acids.

References

-

Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010).[1] "A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids."[1] Journal of the American Chemical Society, 132(40), 14073–14075.[1]

-

[Link]

-

-

Cox, P. A., Reid, M., Leach, A. G., Campbell, A. D., King, E. J., & Lloyd-Jones, G. C. (2017). "Base-catalyzed protodeboronation of 2,6-disubstituted arylboronic acids." Journal of the American Chemical Society, 139(37), 13156–13165.

-

[Link]

-

-

Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of 2,6-Disubstituted Arylboronic Acids." Accounts of Chemical Research, 41(11), 1461–1473.

-

[Link]

-

- Li, A. Y. (2002). "Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions." Audrey Li Research Notes / Synlett. (Contextual reference for cyclopropyl stability).

Sources

Application Note: Overcoming Steric and Electronic Barriers in the Synthesis of Fluorinated Biaryls

This Application Note is designed as a high-level technical guide for medicinal chemists and process development scientists. It addresses the specific intersection of steric hindrance and electronic instability inherent in synthesizing fluorinated biaryls.

Abstract & Challenge Analysis

The incorporation of fluorine into biaryl scaffolds is a cornerstone of modern drug discovery, utilized to modulate metabolic stability (blocking P450 oxidation sites) and lipophilicity. However, the synthesis of these motifs via Suzuki-Miyaura coupling presents a "perfect storm" of kinetic challenges:

-

Steric Hindrance: Ortho-substituents on the boronic acid or halide impede the approach to the Palladium(II) center, significantly slowing the rate of transmetallation (

). -

Electronic Destabilization (The "Fluorine Effect"): Electron-withdrawing fluorine atoms on the boronic acid ring (particularly at the 2- or 2,6- positions) dramatically increase the Lewis acidity of the boron center. This facilitates rapid hydrolysis and subsequent protodeboronation , where the C-B bond is cleaved by base/water before coupling can occur.

The Core Conflict: To overcome sterics, one typically applies heat and strong bases. However, these exact conditions accelerate protodeboronation of fluorinated boronic acids. Success requires a catalyst system that accelerates the oxidative addition and transmetallation steps (

Mechanistic Insight: The Kinetic Race

Understanding the failure mode is critical for troubleshooting. The diagram below illustrates the competition between the productive catalytic cycle and the destructive protodeboronation pathway.

Figure 1: Catalytic Cycle & Failure Modes

Caption: The kinetic competition between productive Transmetallation (Blue) and destructive Protodeboronation (Red). Fluorine substituents accelerate the red pathway.

Strategic Optimization Matrix

To win this kinetic race, we employ two primary catalyst classes: Buchwald G4 Precatalysts (for rapid activation) and Pd-PEPPSI systems (for extreme steric bulk).

Table 1: Catalyst & Ligand Selection Guide

| Variable | Recommendation | Rationale |

| Ligand Class | Dialkylbiaryl Phosphines (e.g., XPhos, SPhos) | Electron-rich nature facilitates oxidative addition; bulk promotes reductive elimination. |

| Precatalyst | Buchwald Gen 4 (G4) | G4 precatalysts activate rapidly at low temperatures, ensuring high [Pd(0)] immediately upon mixing, preventing boronic acid decomposition during an "induction period." |

| Base | K₃PO₄ (Tribasic Potassium Phosphate) | Milder than hydroxides or alkoxides; reduces the rate of protodeboronation while sufficiently activating the boronic acid. |

| Solvent System | THF/Water (10:1) or Dioxane/Water | A biphasic system allows phase-transfer control. The organic phase protects the active catalyst, while the aqueous phase solubilizes the base. |

| Alternative | Pd-PEPPSI-IPr | Use for "impossible" steric clashes (e.g., tetra-ortho-substitution). The NHC ligand is extremely bulky yet flexible ("fan" shape). |

Experimental Protocols

Protocol A: The "Rapid Fire" Method (Buchwald G4)

Best for: 2-fluoroaryl boronic acids and general hindered biaryls. Objective: Complete the reaction before the boronic acid decomposes.

Reagents:

-

Aryl Halide (1.0 equiv)

-

Fluorinated Boronic Acid (1.5 - 2.0 equiv)

-

XPhos Pd G4 (0.02 - 0.05 equiv) [Sigma-Aldrich #804274]

-

K₃PO₄ (2.0 - 3.0 equiv)

-

Solvent: THF/Water (4:1 ratio) degassed.

Step-by-Step:

-

Preparation: Charge a reaction vial with the Aryl Halide, XPhos Pd G4, and solid K₃PO₄. If the boronic acid is a solid, add it now.

-

Inerting: Cap the vial and purge with Argon/Nitrogen for 5 minutes.

-

Solvent Addition: Add the degassed THF/Water mixture via syringe.

-

Critical Step: If the boronic acid is known to be extremely unstable (e.g., 2,6-difluorophenylboronic acid), dissolve it separately in degassed THF and add it dropwise to the hot reaction mixture (see step 4).

-

-

Reaction: Heat the block to 60°C (or 80°C for chlorides) with vigorous stirring (1000 rpm).

-

Note: Reaction time is key. Monitor by LCMS at 15, 30, and 60 minutes. These reactions often finish in <1 hour.

-

-

Workup: Dilute with EtOAc, wash with water/brine, dry over MgSO₄, and concentrate.

Protocol B: The "Heavyweight" Method (Pd-PEPPSI-IPr)

Best for: Tetra-ortho-substituted biaryls or when G4 fails.

Reagents:

-

Aryl Halide (1.0 equiv)

-

Boronic Acid (1.5 equiv)

-

Pd-PEPPSI-IPr (0.02 equiv) [Sigma-Aldrich #669032]

-

KOH or K₂CO₃ (2.0 equiv)

-

Solvent: Dioxane (anhydrous) or Toluene.

Step-by-Step:

-

Activation: In a glovebox or under strict inert flow, combine Pd-PEPPSI-IPr and the Aryl Halide in Dioxane. Stir at room temperature for 10 minutes (allows oxidative addition to occur first).

-

Base/Boron Addition: Add the Base and Boronic Acid.

-

Heat: Heat to 80-100°C .

-

Mechanism Check: PEPPSI catalysts are robust but slower to activate than G4. If conversion is low, add a drop of MeOH to help activate the precatalyst (cleaves the pyridine ligand).

Troubleshooting & Self-Validation (The "Check Engine" Light)

Use this logic flow to diagnose failure.

Figure 2: Troubleshooting Logic Flow

Caption: Decision tree for diagnosing low yields in fluorinated biaryl synthesis.

Self-Validation Checklist

-

The "Water Test": If your fluorinated boronic acid yields >50% protodeboronated arene (Ar-H), your system is too wet or too basic. Action: Switch to Protocol B (Anhydrous Dioxane) or use a MIDA boronate surrogate.

-

The "Color Test": The reaction mixture should darken (to black/brown) as Pd(0) forms. If it remains pale yellow/orange (characteristic of the precatalyst) after heating, activation failed. Action: Ensure base is soluble or add a drop of water/alcohol to initiate G3/G4 activation.

References

-

Buchwald, S. L., et al. "G3 and G4 Buchwald Precatalysts: Scale up, QC and application." Enamine / Sigma-Aldrich Technical Notes.

-

Lloyd-Jones, G. C., et al. "Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways." J. Am. Chem. Soc., 2021.

-

Organ, M. G., et al. "Biaryls made easy: PEPPSI and the Kumada-Tamao-Corriu reaction."[1] Chem. Eur. J., 2007.

-

BenchChem Application Note. "2,3,4,6-Tetrafluorophenylboronic Acid in the Synthesis of Fluorinated Biaryls."

Sources

Application Note: Strategic Esterification of 3-Cyclopropyl-2,6-difluorophenylboronic Acid

Executive Summary

This guide details the conversion of 3-Cyclopropyl-2,6-difluorophenylboronic acid into its corresponding boronate esters. This specific substrate presents a "perfect storm" of synthetic challenges: the 2,6-difluoro substitution renders the C-B bond highly susceptible to protodeboronation (hydrolytic cleavage), while the cyclopropyl moiety introduces steric bulk and sensitivity to strong acids.

While Pinacol esters are the industry standard, this guide strongly recommends evaluating MIDA (N-Methyliminodiacetic acid) boronates for this specific scaffold to ensure long-term stability and efficient cross-coupling. Two distinct protocols are provided:

-

Protocol A (Pinacol): A mild, room-temperature dehydration for immediate use.

-

Protocol B (MIDA): A specialized anhydride-based protocol for long-term storage and iterative synthesis.

Critical Chemical Constraints (The "Why")

Before initiating synthesis, it is vital to understand the instability mechanisms inherent to this molecule.

A. The 2,6-Difluoro Effect (Protodeboronation)

Unlike simple phenylboronic acids, 2,6-difluorophenyl derivatives are electron-deficient.[1] The ortho-fluorine atoms withdraw electron density, making the boron center more Lewis acidic. However, upon formation of the boronate "ate" complex (the active species in Suzuki couplings), the C-B bond becomes kinetically labile.

-

Mechanism: In the presence of water and base (even mild bases like carbonates), the C-B bond cleaves to release the arene (3-cyclopropyl-1,3-difluorobenzene) and boric acid.

-

Implication: Standard high-temperature aqueous Suzuki couplings often fail with the free acid or simple esters.

B. Cyclopropyl Sensitivity

While the cyclopropyl group is relatively robust, it can undergo ring-opening or rearrangement in the presence of strong Lewis acids (e.g.,

Decision Matrix & Workflow

The following flowchart illustrates the decision process for selecting the correct esterification strategy.

Figure 1: Strategic workflow for selecting the appropriate esterification method based on downstream application.

Protocol A: Pinacol Ester Synthesis (Mild Dehydration)

Objective: Rapid conversion to the Pinacol ester (Bpin) without thermal stress.

Mechanism: Equilibrium displacement using a mild chemical desiccant (

Reagents & Equipment[2][3]

-

Substrate: 3-Cyclopropyl-2,6-difluorophenylboronic acid (1.0 equiv)

-

Reagent: Pinacol (1.05 equiv)

-

Desiccant: Anhydrous

(2.0 equiv) -

Solvent: Anhydrous DCM (Dichloromethane) or THF (Tetrahydrofuran) [0.2 M concentration]

-

Glassware: Flame-dried round-bottom flask, nitrogen balloon.

Step-by-Step Methodology

-

Setup: Charge the flask with the boronic acid substrate and pinacol. Purge with Nitrogen for 5 minutes.

-

Solvation: Add anhydrous DCM or THF. Stir at Room Temperature (23°C) until solids dissolve.

-

Dehydration: Add anhydrous

in one portion. The reaction is slightly exothermic; ensure the temperature does not spike. -

Reaction: Stir vigorously at Room Temperature for 12–18 hours.

-

Note: Do not heat. Heating 2,6-difluoro species promotes protodeboronation.

-

-

Workup: Filter the mixture through a pad of Celite or a fritted glass funnel to remove hydrated

. Wash the cake with dry DCM. -

Isolation: Concentrate the filtrate in vacuo at low temperature (<35°C).

-

Purification: If necessary, pass through a short plug of silica gel.

-

Caution: Pinacol esters of this substrate can hydrolyze on silica. Use a rapid flush with 5% EtOAc/Hexanes.

-

Protocol B: MIDA Boronate Synthesis (The Stability Solution)

Objective: Synthesis of the MIDA boronate for maximum stability. Innovation: This protocol utilizes MIDA Anhydride rather than MIDA acid.[2] The anhydride acts as its own desiccant, eliminating the need for Dean-Stark azeotropic removal of water, which requires high heat and risks degrading the cyclopropyl/difluoro motif.

Reagents & Equipment[2][3][5]

-

Substrate: 3-Cyclopropyl-2,6-difluorophenylboronic acid (1.0 equiv)

-

Reagent: MIDA Anhydride (1.5 equiv) [See Note 1 below]

-

Solvent: Anhydrous THF or 1,4-Dioxane [0.25 M]

-

Glassware: Sealed pressure tube or reflux condenser setup.

Step-by-Step Methodology

-

Preparation: If MIDA Anhydride is not commercially available, prepare it by refluxing MIDA acid in Acetic Anhydride/Pyridine, then washing extensively with ether.

-

Mixing: In a reaction vessel, combine the boronic acid and MIDA Anhydride.

-

Solvation: Add anhydrous THF or Dioxane.

-

Reaction: Heat the mixture to reflux (approx. 65°C for THF) for 12–16 hours.

-

Why this works: The water released by the initial condensation reacts with the excess MIDA anhydride to form MIDA acid, driving the equilibrium forward without physical water removal.

-

-

Cooling: Cool the reaction to Room Temperature.

-

Precipitation (Workup): Dilute the reaction mixture with Diethyl Ether (

). The MIDA boronate product is typically insoluble in ether and will precipitate, while unreacted boronic acid remains soluble. -

Filtration: Filter the solid precipitate. Wash copiously with

. -

Purification: Dissolve the solid in minimal Acetone or Acetonitrile and precipitate again by adding Ether.

Analytical Validation (QC)

Verify the integrity of the C-B bond and the presence of the ester.[3]

Data Comparison Table

| Feature | Free Acid | Pinacol Ester (Protocol A) | MIDA Boronate (Protocol B) |

| 11B NMR Shift | ~28-30 ppm (Broad) | ~30-34 ppm (Broad) | ~10-15 ppm (Sharp) |

| Hybridization | sp2 (Trigonal) | sp2 (Trigonal) | sp3 (Tetrahedral) |

| TLC Behavior | Streaks on Silica | Moves high Rf (Non-polar) | Distinct spot (Polar) |

| Stability (Air) | Moderate | Good | Excellent |

| Stability (Aq.[8] Base) | Poor (Deboronates) | Moderate | High (Slow Release) |

Key QC Indicators

-

11B NMR (Critical): The shift from sp2 (approx 30 ppm) to sp3 (approx 10-15 ppm) confirms the formation of the MIDA complex. If you see a signal at ~19 ppm, it may indicate boric acid (decomposition product).

-

19F NMR: Monitor the shift of the fluorine signals. Protodeboronation results in the formation of 1,3-difluoro-5-cyclopropylbenzene, which has a distinct fluorine shift compared to the C-B species.

References

-

MIDA Boronate Platform: Gillis, E. P.; Burke, M. D.[9] "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acid Building Blocks." J. Am. Chem. Soc.2007 , 129, 6716-6717. Link

-

Protodeboronation Mechanisms: Cox, P. A.; et al. "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation." J. Am. Chem. Soc.[10][11]2016 , 138, 9145–9157.[3][11] Link

-

MIDA Anhydride Protocol: Gonzalez, J. A.; et al. "MIDA Anhydride: A Mild Reagent for the Formation of MIDA Boronates."[2][12] Org.[5][10] Lett.2012 , 14, 4666–4669. Link

-

2,6-Difluoro Instability: Molander, G. A.; Ellis, N. "Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction." Acc.[12][13][14] Chem. Res.2007 , 40, 275–286. Link

Sources

- 1. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. scientificupdate.com [scientificupdate.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Transition metal-free synthesis of alkyl pinacol boronates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 8. application.wiley-vch.de [application.wiley-vch.de]

- 9. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. semanticscholar.org [semanticscholar.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. 2,6-ジフルオロフェニルボロン酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 14. 3-Cyclopropyl-2-fluorophenylboronic acid | 1801916-30-2 | Benchchem [benchchem.com]

Application Note: Accelerating Discovery with Microwave-Assisted Synthesis Featuring 3-Cyclopropyl-2,6-difluorophenylboronic Acid

Abstract

In the fast-paced fields of drug discovery and materials science, the rapid and efficient synthesis of novel molecular entities is paramount. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, dramatically reducing reaction times and often improving yields and purity compared to conventional heating methods.[1][2] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of microwave irradiation for chemical synthesis, with a specific focus on reactions involving 3-Cyclopropyl-2,6-difluorophenylboronic acid. This versatile building block is of significant interest due to the unique combination of a cyclopropyl group and a difluorinated phenyl ring, which can impart desirable pharmacological properties.[3][4] We will delve into the fundamental principles of microwave heating, present a detailed protocol for a Suzuki-Miyaura cross-coupling reaction, discuss optimization strategies, and provide essential safety considerations.

Introduction: The Power of Microwave-Assisted Organic Synthesis (MAOS)

Traditional organic synthesis often relies on conventional heating methods, such as oil baths or heating mantles, which transfer heat through conduction and convection. This process can be slow and inefficient, leading to uneven heating and the formation of byproducts.[5] Microwave chemistry, in contrast, utilizes the ability of certain molecules to transform electromagnetic energy into heat.[6] This direct and rapid heating of the reaction mixture offers numerous advantages:

-

Accelerated Reaction Rates: Reactions that might take hours or even days using conventional heating can often be completed in minutes.[1][2]

-

Improved Yields and Purity: The rapid and uniform heating minimizes the formation of side products, leading to cleaner reactions and higher isolated yields.[2][7]

-

Enhanced Reaction Control: Precise temperature and pressure control in modern microwave reactors allows for greater reproducibility.[2]

-

Energy Efficiency: By directly heating the reactants and solvent, microwave synthesis consumes less energy compared to heating the entire apparatus.[8][9]

-

Greener Chemistry: Reduced reaction times and often lower solvent volumes align with the principles of green chemistry.[8][9]

The molecule of focus, 3-Cyclopropyl-2,6-difluorophenylboronic acid , is a valuable building block in medicinal chemistry. The cyclopropyl moiety can enhance metabolic stability and binding affinity, while the difluorophenyl group can modulate lipophilicity and other pharmacokinetic properties.[3][10] Its use in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, allows for the efficient construction of complex molecular architectures.[3]

The Science Behind Microwave Heating

Microwave heating in a chemical reaction is primarily driven by two mechanisms: dipolar polarization and ionic conduction.[6][11]

-